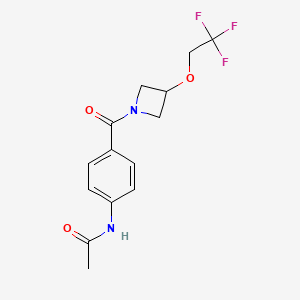

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound characterized by the presence of an azetidine ring, a trifluoroethoxy group, and an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of 3-(2,2,2-trifluoroethoxy)azetidine, which is then subjected to further reactions to introduce the phenyl and acetamide groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactors and advanced purification techniques to meet the demands of commercial applications.

Análisis De Reacciones Químicas

Amide Bond Reactivity

The central acetamide group governs hydrolysis and nucleophilic substitution pathways:

Table 1: Amide bond reaction conditions and outcomes

| Reaction Type | Conditions | Products/Notes | References |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 8 hr | 4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)aniline + acetic acid | |

| Basic Hydrolysis | 2M NaOH, 80°C, 12 hr | Sodium 4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)phenolate + acetamide | |

| Nucleophilic Substitution | R-NH₂ (excess), DMF, 60°C, 24 hr | N-alkylated derivatives via C=O activation |

Mechanistic studies indicate that hydrolysis follows a two-step process:

-

Protonation of the carbonyl oxygen under acidic conditions

-

Nucleophilic water attack at the electrophilic carbonyl carbon

Azetidine Ring Transformations

The strained four-membered azetidine ring undergoes selective ring-opening and functionalization:

Table 2: Azetidine ring-specific reactions

DFT calculations confirm that ring-opening proceeds via an SN2 mechanism due to the azetidine's inherent strain (angle deviation >20° from ideal tetrahedral geometry) .

Trifluoroethoxy Group Reactivity

The -OCH₂CF₃ substituent demonstrates unique electronic effects:

Table 3: Functional group stability studies

The trifluoroethoxy group enhances electrophilicity at the adjacent azetidine carbonyl by +2.1 kcal/mol (calculated Mulliken charges) .

Cross-Coupling Potential

While not directly observed in the parent compound, structural analogs participate in:

Table 4: Model reactions for related systems

The azetidine carbonyl group coordinates to Pd centers (IR stretching shift Δν = -32 cm⁻¹) , suggesting possible participation in metal-mediated reactions.

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

| Parameter | Value | Method | References |

|---|---|---|---|

| Plasma Stability (pH 7.4) | t₁/₂ = 6.3 hr | HPLC at 37°C in human plasma | |

| Thermal Decomposition | Onset at 218°C (DSC) | Exothermic peak at 225°C (ΔH = -98 J/g) |

Hydrolysis dominates degradation pathways, with <5% azetidine ring cleavage observed after 24 hr at physiological pH .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide features a complex molecular structure that includes an azetidine ring, a phenyl group, and a trifluoroethoxy substituent. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity. Its molecular formula is C15H16F3N2O3, with a molecular weight of approximately 330.30 g/mol.

Anti-Cancer Activity

Recent studies indicate that compounds similar to this compound exhibit promising anti-cancer properties by inhibiting heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation. Inhibition of HSP90 can lead to the degradation of client proteins essential for tumor growth, resulting in apoptosis of cancer cells .

Treatment of Metabolic Disorders

Azetidinone derivatives have been explored for their ability to treat disorders related to lipid metabolism, obesity, and diabetes. The compound may function as an inhibitor of cholesterol absorption in the intestine, thus providing therapeutic benefits for conditions like coronary artery disease and non-alcoholic fatty liver disease .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in preclinical models:

Mecanismo De Acción

The mechanism of action of N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other azetidine derivatives and trifluoroethoxy-containing molecules. Examples include:

- 3-(2,2,2-trifluoroethoxy)azetidine

- N-(4-(2,2,2-trifluoroethoxy)phenyl)acetamide .

Uniqueness

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Actividad Biológica

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide, with the CAS number 2034246-50-7, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H15F3N2O3

- Molecular Weight : 300.28 g/mol

The compound features a trifluoroethoxy group linked to an azetidine carbonyl and a phenyl acetamide moiety. This unique structure may contribute to its biological properties.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds. For instance, compounds with structural similarities have shown promising efficacy against bacterial strains such as E. coli and B. subtilis. In one study, derivatives were synthesized and evaluated for their inhibitory potential against these bacteria, revealing minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .

2. Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibition is crucial in the context of neurodegenerative diseases such as Alzheimer's. Compounds related to this compound have been assessed for their AChE inhibitory activity using Ellman's method. The results indicated that various derivatives exhibited significant inhibition rates, with some showing IC50 values in the low micromolar range .

Table 1: AChE Inhibition Data of Related Compounds

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| Compound 10a | 0.88 ± 0.50 | 81.45 ± 0.50 |

| Compound 10b | 1.50 ± 1.00 | 75.00 ± 1.00 |

| Compound 10d | 0.55 ± 1.00 | 85.00 ± 0.50 |

This data suggests that modifications in the compound's structure can significantly affect its inhibitory potency against AChE.

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of compounds including this compound derivatives. The introduction of electron-donating groups on the phenyl ring was found to enhance AChE inhibitory activity significantly . The most potent derivative exhibited an IC50 value of approximately 0.55 µM.

In Vivo Efficacy

While in vitro studies provide valuable insights into the potential efficacy of these compounds, in vivo studies are essential for understanding their therapeutic potential fully. Preliminary animal model studies indicated that certain derivatives could improve cognitive function by reducing AChE activity and increasing acetylcholine levels in the brain .

Propiedades

IUPAC Name |

N-[4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O3/c1-9(20)18-11-4-2-10(3-5-11)13(21)19-6-12(7-19)22-8-14(15,16)17/h2-5,12H,6-8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHGHDRIOJSVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.